molecular formula C16H23ClN2 B4880170 1-(4-chlorobenzyl)-4-cyclopentylpiperazine

1-(4-chlorobenzyl)-4-cyclopentylpiperazine

Cat. No. B4880170
M. Wt: 278.82 g/mol
InChI Key: MBIPLPFAVSXGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-4-cyclopentylpiperazine (also known as CPP-109) is a compound that has been extensively studied for its potential use in treating drug addiction and other neurological disorders. It is a derivative of the piperazine family of compounds and is structurally similar to other drugs such as GBR 12909 and WIN 35428.

Mechanism of Action

CPP-109 works by inhibiting the enzyme that breaks down cocaine and other drugs in the brain. This leads to an increase in the levels of these drugs in the brain, which can help to reduce cravings and withdrawal symptoms.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects, including increasing dopamine levels in the brain, reducing the activity of the stress hormone cortisol, and increasing the activity of the neurotransmitter GABA.

Advantages and Limitations for Lab Experiments

One advantage of using CPP-109 in lab experiments is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. However, one limitation is that it is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on CPP-109, including:
1. Further studies on its potential use in treating other neurological disorders such as depression and anxiety.
2. Studies on its potential use in combination with other drugs for the treatment of drug addiction.
3. Studies on the long-term effects of CPP-109 use.
4. Development of more cost-effective synthesis methods for CPP-109.
5. Studies on the potential use of CPP-109 in veterinary medicine.
In conclusion, CPP-109 is a compound that has shown great potential for the treatment of drug addiction and other neurological disorders. Its mechanism of action and physiological effects have been extensively studied, and there are a number of potential future directions for research on this compound.

Scientific Research Applications

CPP-109 has been studied extensively for its potential use in treating drug addiction, particularly cocaine and alcohol addiction. It has also been studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-cyclopentylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIPLPFAVSXGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-4-cyclopentylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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